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Core Science & Biosynthesis

Foundational

A Technical Guide to Sodium Bromomethanesulfonate (CAS 34239-78-6): Properties, Reactivity, and Handling for Research Applications

Abstract: This document provides an in-depth technical overview of sodium bromomethanesulfonate (CAS 34239-78-6), a specialized reagent for chemical synthesis. The guide is structured to deliver critical information to r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical overview of sodium bromomethanesulfonate (CAS 34239-78-6), a specialized reagent for chemical synthesis. The guide is structured to deliver critical information to researchers, scientists, and drug development professionals, focusing on the compound's physicochemical properties, core reactivity, and essential safety protocols. By elucidating the mechanistic basis of its reactivity and providing clear, actionable handling procedures, this guide aims to equip scientific professionals with the knowledge required for its safe and effective use in a laboratory setting. A key section is dedicated to distinguishing this compound from its close structural analog, sodium 2-bromoethanesulfonate, to prevent common and potentially critical experimental errors.

Chemical Identity and Physicochemical Properties

Sodium bromomethanesulfonate is a simple, yet potent, bifunctional organic salt. Its utility in synthesis stems from the combination of a highly reactive bromomethyl group and a stabilizing, water-solubilizing sulfonate moiety.

Nomenclature and Key Identifiers
  • Chemical Name: Sodium bromomethanesulfonate[1]

  • Synonyms: Bromomethanesulfonic acid sodium salt[1]

  • CAS Number: 34239-78-6[1][2][3]

  • Molecular Formula: CH₂BrNaO₃S[2][3]

  • UN Number: 1759[3]

Physicochemical Data

The fundamental physical properties of sodium bromomethanesulfonate are summarized below. These characteristics are critical for experimental design, particularly in determining appropriate solvent systems and reaction temperatures.

PropertyValueSource(s)
Molecular Weight 196.98 g/mol [2][3]
Appearance Solid[2]
Melting Point 272-278 °C[1]
Density 2.279 g/cm³[1]
Refractive Index 1.558[1]
Computed Molecular Properties

Computational descriptors provide insight into the molecule's polarity, size, and potential behavior in biological systems.

PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 62.75 Ų[1]
XLogP3 1.3074[1]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[1][4]

Reactivity Profile and Mechanistic Considerations

The synthetic utility of sodium bromomethanesulfonate is almost entirely dictated by the electrophilic nature of the bromomethyl carbon. Understanding its reactivity is key to its successful application.

Core Reactivity: The Bromomethyl Electrophile

The primary reactive site is the carbon atom bonded to the bromine. The strong electron-withdrawing effect of the adjacent sulfonate group (–SO₃⁻) significantly increases the partial positive charge on this carbon, making it a potent electrophile. Consequently, the compound readily participates in nucleophilic substitution reactions (Sₙ2), where the bromide ion serves as an excellent leaving group.

This reactivity makes sodium bromomethanesulfonate an effective sulfonylmethylating agent , used to introduce the -CH₂SO₃Na moiety onto a variety of nucleophiles.

G cluster_reactants Reactants cluster_products Products Nu Nu:⁻ Substrate Br-CH₂-SO₃⁻ Na⁺ Nu->Substrate Sₙ2 Attack Product Nu-CH₂-SO₃⁻ Na⁺ Substrate->Product LeavingGroup Br⁻ Substrate->LeavingGroup Leaving Group Departure

Caption: General Sₙ2 reaction pathway for sodium bromomethanesulfonate.

The Sulfonate Moiety: A Stabilizing Spectator

While the sulfonate group activates the adjacent carbon, it is itself chemically robust and generally non-reactive under typical synthetic conditions. Its primary roles are:

  • Activation: As discussed, it polarizes the C-Br bond.

  • Solubility: The ionic nature of the sodium sulfonate group can impart aqueous solubility to the parent molecule and its products, which can be advantageous for certain reaction and purification protocols.

  • Stability: The sulfonate group is a poor leaving group and is stable to a wide range of reagents.

Safety, Handling, and Storage Protocols

Due to its classification as a corrosive and potentially toxic substance, strict adherence to safety protocols is mandatory when handling sodium bromomethanesulfonate.

GHS Hazard Classification

The compound is classified as hazardous. Researchers must consult the specific Safety Data Sheet (SDS) from their supplier, but the following classifications are consistently reported.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, Oral H302Harmful if swallowed[3][4]
Skin Corrosion/Irritation H314 / H315Causes severe skin burns and eye damage / Causes skin irritation[3][4]
Serious Eye Damage H314 / H319Causes serious eye damage / Causes serious eye irritation[3][4]
UN Transport Class 8Corrosive substance[3]

Note: Discrepancies (H314 vs. H315/H319) exist between suppliers and databases. It is prudent to treat the substance with the highest level of caution as a corrosive material.

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves (double-gloving is recommended).

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use only in a certified chemical fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with appropriate cartridges is necessary.

Step-by-Step Handling Protocol

The following workflow is designed to minimize exposure risk.

  • Preparation: Don all required PPE. Ensure a chemical fume hood is operational. Prepare a designated, clean workspace.

  • Retrieval: Retrieve the container from its recommended storage location (inert atmosphere, 2-8°C).[3] Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Perform all weighing operations within the fume hood or a ventilated balance enclosure. Use a clean spatula and weigh the desired amount onto a tared weigh boat.

  • Transfer: Carefully transfer the solid to the reaction vessel.

  • Closure & Cleanup: Securely close the primary container. Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., isopropanol) and dispose of them as hazardous waste. Wipe down the work surface.

  • Storage: Return the container to its designated storage location.

G A Don Full PPE B Retrieve from 2-8°C Storage A->B C Equilibrate to Room Temp B->C D Weigh Reagent in Fume Hood C->D E Transfer to Reaction Vessel D->E F Clean Tools & Workspace E->F G Return Container to Storage F->G

Caption: Safe handling workflow for sodium bromomethanesulfonate.

Storage and Incompatibilities
  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.

Distinguishing from Structural Analogs: A Critical Note

A common and significant source of error is the confusion of sodium bromomethanesulfonate (C1 chain) with sodium 2-bromoethanesulfonate (C2 chain, CAS 4263-52-9). Their names are deceptively similar, but their applications and some properties differ. The latter is more widely documented, particularly as a methanogenesis inhibitor in microbiological studies.[5][6]

FeatureSodium Bromomethanesulfonate Sodium 2-Bromoethanesulfonate
CAS Number 34239-78-6 4263-52-9[5][7]
Structure Br-CH₂-SO₃NaBr-CH₂CH₂-SO₃Na
Primary Role Sulfonylmethylating AgentReagent, Methanogenesis Inhibitor[5][6]
Reactivity Higher reactivity at the α-carbon due to direct sulfonate proximity.Standard primary alkyl bromide reactivity.

Conclusion

Sodium bromomethanesulfonate is a valuable, highly reactive reagent for introducing the sulfonylmethyl group in organic synthesis. Its utility is matched by its hazardous nature, demanding rigorous adherence to safety and handling protocols. By understanding its core reactivity, which is dominated by the electrophilic bromomethyl carbon, and by taking meticulous care to distinguish it from its ethane analog, researchers can safely and effectively leverage this compound in their synthetic endeavors.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoethanesulfonic Acid, Sodium Salt, 98%. Retrieved from [Link]

  • Volza. (n.d.). Sodium & HSN Code 2904 Imports in India. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoethanesulfonic acid, sodium salt. Retrieved from [Link]

  • PubChem. (n.d.). Bromomethanesulfonic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Sodium bromomethanesulfonate. Retrieved from [Link]

Sources

Exploratory

sodium bromomethanesulfonate molecular weight and formula

Molecular Characteristics, Synthesis, and Application in Drug Development Part 1: Executive Summary Sodium bromomethanesulfonate (CAS: 34239-78-6) is a specialized organosulfur reagent used primarily as a sulfomethylatin...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characteristics, Synthesis, and Application in Drug Development

Part 1: Executive Summary

Sodium bromomethanesulfonate (CAS: 34239-78-6) is a specialized organosulfur reagent used primarily as a sulfomethylating agent in organic synthesis and drug development. Unlike its more common homologue, sodium 2-bromoethanesulfonate (coenzyme M analog), the bromomethane derivative is specifically utilized to introduce the methanesulfonate moiety (


) into nucleophilic substrates.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and specific utility in modifying bioactive molecules to enhance water solubility—a critical parameter in modern drug design.

Part 2: Physicochemical Profile

The following data establishes the core identity of the compound. Researchers must verify these parameters to ensure reagent integrity before use in sensitive syntheses.

ParameterSpecification
Chemical Name Sodium bromomethanesulfonate
Synonyms Bromomethanesulfonic acid sodium salt; Sodium bromomethylsulfonate
CAS Registry Number 34239-78-6
Molecular Formula

Molecular Weight 196.98 g/mol
Physical State White to off-white crystalline powder
Solubility Highly soluble in water (

); sparingly soluble in ethanol; insoluble in non-polar organic solvents.[1][2][3]
Melting Point 272–278 °C (dec)
Stability Hygroscopic. Stable under inert atmosphere. Hydrolytically stable at neutral pH; susceptible to hydrolysis under strong alkaline conditions.
Part 3: Synthesis & Manufacturing Protocol

Context: The synthesis of sodium bromomethanesulfonate relies on the nucleophilic substitution of a bromide ion in dibromomethane by a sulfite ion (Strecker sulfite alkylation).

Critical Constraint: The reaction must be controlled to prevent the formation of the thermodynamic byproduct, disodium methanedisulfonate (


), which occurs if the sulfite is in excess or if the reaction time is prolonged without phase control.
Validated Laboratory Protocol

Source: Adapted from standard organosulfur synthetic methodologies (e.g., Thieme Chemistry, Org. Syn.).

Reagents:

  • Dibromomethane (

    
    ):  1.0 mol (173.8 g) – Used in slight excess or stoichiometric ratio.
    
  • Sodium Sulfite (

    
    ):  1.0 mol (126.0 g) – Saturated aqueous solution.
    
  • Solvent: Water (primary); Ethanol (optional co-solvent to increase mutual solubility).

Workflow:

  • Setup: Equip a 1L round-bottom flask with a high-efficiency reflux condenser and a mechanical stirrer.

  • Addition: Charge the flask with the saturated sodium sulfite solution. Add dibromomethane.[1]

  • Reaction: Heat the biphasic mixture to vigorous reflux (

    
    ) for 72–96 hours .
    
    • Note: The long reaction time is required due to the low solubility of the organic halide in the aqueous phase and the lower reactivity of methylene halides compared to primary alkyl halides.

  • Monitoring: Monitor the disappearance of the sulfite ion via iodometric titration or the consumption of the lower organic layer (dibromomethane).

  • Purification:

    • Cool the mixture to room temperature.

    • Extract unreacted dibromomethane with dichloromethane (DCM) or ether.

    • Evaporate the aqueous phase to dryness under reduced pressure.

    • Recrystallization: Extract the solid residue with boiling 90% ethanol . Sodium bromomethanesulfonate dissolves; inorganic salts (NaBr, unreacted

      
      ) remain largely insoluble.
      
    • Filter hot and cool the filtrate to crystallize the product.

Synthesis Logic Diagram

SynthesisPath SM1 Dibromomethane (CH2Br2) Process Reflux (Aq) 72-96 hrs SN2 Substitution SM1->Process SM2 Sodium Sulfite (Na2SO3) SM2->Process Product Sodium Bromomethanesulfonate (Br-CH2-SO3Na) Process->Product Major Byproduct Sodium Bromide (NaBr) Process->Byproduct SideRxn Excess Sulfite Over-alkylation Product->SideRxn Impurity Disodium Methanedisulfonate (NaO3S-CH2-SO3Na) SideRxn->Impurity Avoid by Stoichiometry Control

Figure 1: Synthetic pathway for Sodium Bromomethanesulfonate showing the critical branch point for disulfonate impurity formation.

Part 4: Reactivity & Applications in Drug Development

Sodium bromomethanesulfonate is a "bifunctional" reagent: it contains a leaving group (Bromide) and a solubilizing group (Sulfonate) .

1. Sulfomethylation (Solubility Enhancement)

The primary application in drug development is the sulfomethylation of amines, phenols, or thiols. This modification introduces a highly polar, negatively charged sulfonate group, dramatically increasing the aqueous solubility of hydrophobic drug scaffolds.

  • Reaction:

    
    
    
  • Advantage: Unlike PEGylation, which adds significant mass, sulfomethylation adds a small, stable, anionic motif.

2. Heterocycle Synthesis

It serves as a C1 synthon in the construction of sultones or fused heterocyclic systems. For example, reaction with hydrazides can yield sulfonated pyridazine derivatives, which are explored as biologically active scaffolds.

3. Cross-linking of Biopolymers

In material science and drug delivery, this reagent is used to cross-link or modify polysaccharide gels (e.g., Pullulan ). The introduction of sulfonate groups creates anionic hydrogels responsive to pH and ionic strength, useful for controlled release formulations.

Reactivity Map

Reactivity Core Sodium Bromomethanesulfonate Rxn1 Nucleophilic Substitution (Amines/Phenols) Core->Rxn1 Base / Heat Rxn2 Cross-linking (Polysaccharides) Core->Rxn2 NaOH / Aqueous Rxn3 Cyclization (Hydrazides) Core->Rxn3 Condensation Out1 N-Sulfomethylated Prodrugs (High Solubility) Rxn1->Out1 Out2 Anionic Hydrogels (Drug Delivery) Rxn2->Out2 Out3 Sulfonated Heterocycles (e.g., Pyridazines) Rxn3->Out3

Figure 2: Functional reactivity map illustrating the three primary application domains: solubility enhancement, material modification, and scaffold synthesis.[1]

Part 5: Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral signatures are diagnostic.

1. Nuclear Magnetic Resonance (

NMR)
  • Solvent:

    
     (Deuterium Oxide)
    
  • Signal: A distinctive singlet corresponding to the methylene protons (

    
    ).
    
  • Shift (

    
    ): 4.30 – 4.50 ppm .
    
    • Note: The electronegativity of both the Bromine and the Sulfonate group deshields these protons significantly compared to a standard alkyl chain.

2. Infrared Spectroscopy (FT-IR)
  • Sulfonate Stretching (

    
    ):  Strong bands at 1150–1250 cm
    
    
    
    (asymmetric) and 1010–1080 cm
    
    
    (symmetric).
  • C-Br Stretch: Weak to medium band in the 500–600 cm

    
      region (often obscured in fingerprint region).
    
Part 6: Safety & Handling (MSDS Summary)

While less volatile than alkyl bromides, Sodium Bromomethanesulfonate is an alkylating agent and must be handled with care.

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, as the compound is hygroscopic.

References
  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 23666797 (Sodium 2-bromoethanesulfonate analogue reference).Link

    • GuideChem: Sodium bromomethanesulfonate CAS 34239-78-6 Properties.Link

  • Synthetic Methodology

    • Thieme Pharmaceutical Substances: "Hal/S Acetals: Sodium Bromomethanesulfon

      
       and 
      
      
      
      ).[1] Link
    • Organic Syntheses, Coll. Vol. 2, p. 558 (1943); Vol. 10, p. 12 (1930). (Foundational method for bromoalkyl sulfonates). Link

  • Applications in Drug Delivery

    • US Patent 4174440A: "Ionic pullulan gels and production thereof." (Use of sodium bromomethanesulfonate for gel preparation). Link

    • ResearchGate: "Sulfoalkylation of 1,2-dihydro-3,6-pyridazine... by bromoalkane sulfonates." (Heterocycle synthesis).[1][4][5][6] Link

  • Commercial Availability & Safety

    • BLD Pharm: Sodium bromomethanesulfonate MSDS and Specifications. Link

Sources

Foundational

difference between sodium bromomethanesulfonate and sodium 2-bromoethanesulfonate

Technical Comparative Analysis: Sodium Bromomethanesulfonate vs. Sodium 2-Bromoethanesulfonate Executive Summary In the landscape of organosulfonate reagents, Sodium Bromomethanesulfonate (SBMS) and Sodium 2-Bromoethanes...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparative Analysis: Sodium Bromomethanesulfonate vs. Sodium 2-Bromoethanesulfonate

Executive Summary

In the landscape of organosulfonate reagents, Sodium Bromomethanesulfonate (SBMS) and Sodium 2-Bromoethanesulfonate (BES) represent a critical divergence in chemical reactivity dictated by a single methylene unit. While they share a terminal sulfonate group and a leaving group (bromine), their applications are strictly segregated by their structural "spacer" length (C1 vs. C2).

  • BES (C2 Spacer): A structural analog of Coenzyme M, serving as the industry-standard inhibitor for methanogenesis in microbiological and pharmaceutical studies. Its reactivity is characterized by a competition between nucleophilic substitution (

    
    ) and 
    
    
    
    -elimination to vinylsulfonate.
  • SBMS (C1 Spacer): A specialized alkylating agent used primarily for sulfomethylation . Lacking a

    
    -carbon, it is immune to elimination reactions, offering a unique stability profile for introducing sulfonate motifs into polymers and proteins without the risk of forming unsaturated byproducts.
    

Part 1: Physicochemical & Structural Characterization

The fundamental difference lies in the alkyl chain length separating the electron-withdrawing sulfonate group (


) from the electrophilic carbon bonded to bromine.
Comparative Data Matrix
FeatureSodium Bromomethanesulfonate (SBMS)Sodium 2-Bromoethanesulfonate (BES)
CAS Number 34239-78-6 4263-52-9
Formula


Spacer Length 1 Carbon (Methylene)2 Carbons (Ethylene)
Molecular Weight ~197.0 g/mol 211.01 g/mol
Primary Reactivity

(Sulfomethylation)

(Sulfoethylation) / E2 Elimination
Key Stability Trait High: Cannot undergo

-elimination.[1]
Moderate: Prone to elimination at high pH/Temp.
Primary Application Chemical Synthesis / Polymer ModificationMethanogenesis Inhibition / Bio-electrochemistry
Structural Visualization

Structures cluster_SBMS Sodium Bromomethanesulfonate (SBMS) cluster_BES Sodium 2-Bromoethanesulfonate (BES) SBMS Br - CH2 - SO3(-) Na(+) (C1 Spacer) Note1 No Beta-Carbon (Elimination Impossible) SBMS->Note1 BES Br - CH2 - CH2 - SO3(-) Na(+) (C2 Spacer) Note2 Has Beta-Carbon (Prone to Elimination) BES->Note2

Figure 1: Structural comparison highlighting the critical presence of the


-carbon in BES, which dictates its instability pathway.[2]

Part 2: Reactivity & Stability Profiles

The Elimination vs. Substitution Dichotomy

The most chemically significant difference is the susceptibility to elimination reactions.

  • BES Instability (The Vinyl Pathway): Under basic conditions or elevated temperatures, BES undergoes dehydrobromination (E2 mechanism). The proton on the

    
    -carbon (relative to the sulfonate) is acidic, but the elimination typically removes the proton 
    
    
    
    to the sulfonate (which is
    
    
    to the bromine) to form Sodium Vinylsulfonate (
    
    
    ).
    • Implication: In synthetic protocols requiring high pH, BES acts as a precursor to vinylsulfonate, which then reacts via Michael addition rather than direct alkylation.

  • SBMS Stability (The Alpha Effect): SBMS possesses only one carbon. There is no

    
    -carbon relative to the sulfonate group. Consequently, elimination is geometrically and chemically impossible  under standard conditions.
    
    • Implication: SBMS is the reagent of choice when a sulfonate group must be introduced under harsh thermal conditions where BES would decompose.

Nucleophilic Substitution ( )

Both reagents are used to introduce sulfonate groups (solubilizing tails) onto amines, thiols, or phenolics.

  • SBMS (Sulfomethylation): Reaction with a nucleophile (Nu) yields

    
    . The proximity of the sulfonate group can retard the reaction rate due to electrostatic repulsion with anionic nucleophiles, but the carbon remains highly electrophilic.
    
  • BES (Sulfoethylation): Reaction yields

    
    . This "sulfoethyl" tail is more flexible and sterically accessible than the sulfomethyl group.
    

Part 3: Biological & Pharmacological Applications

BES: The Coenzyme M Antagonist

BES is structurally homologous to Coenzyme M (2-mercaptoethanesulfonate) , the terminal methyl carrier in methanogenesis. This makes BES a potent, specific suicide inhibitor of the enzyme Methyl-Coenzyme M Reductase (MCR) .

Mechanism of Action:

  • Mimicry: BES enters the active site of MCR, mimicking Methyl-CoM (

    
    ).
    
  • Binding: It binds to the Nickel (I) active site (F430 cofactor).

  • Inhibition: Unlike the methyl group, the bromine cannot be reduced to methane. The bulky bromine atom locks the enzyme, halting the final step of methane production.

Pathway Diagram: Methanogenesis Inhibition

Methanogenesis Substrate CO2 / Acetate / Methyl Groups Intermediates Methanogenic Intermediates Substrate->Intermediates MethylCoM Methyl-Coenzyme M (CH3-S-CH2-CH2-SO3-) Intermediates->MethylCoM MCR Methyl-CoM Reductase (Enzyme) MethylCoM->MCR Normal Substrate Methane Methane (CH4) MCR->Methane Reduction BES BES (Inhibitor) (Br-CH2-CH2-SO3-) BES->MCR Competitive Binding BES->Methane BLOCKS

Figure 2: BES acts as a structural analog to Methyl-CoM, competitively binding to Methyl-CoM Reductase and blocking methane production.

Part 4: Experimental Protocols

Protocol A: Synthesis of Sodium 2-Bromoethanesulfonate (BES)

For use as a reference standard or inhibitor.

Principle: Nucleophilic substitution of 1,2-dibromoethane with sodium sulfite. Reagents: 1,2-Dibromoethane (excess), Sodium Sulfite (


), Ethanol/Water.
  • Setup: Equip a 1L round-bottom flask with a reflux condenser and addition funnel.

  • Mixture: Combine 1,2-dibromoethane (0.3 mol, excess to prevent disulfonation) with 100 mL ethanol and 40 mL water. Heat to mild reflux.

  • Addition: Dissolve

    
     (0.1 mol) in 50 mL water. Add dropwise to the refluxing mixture over 1 hour.
    
  • Reflux: Continue reflux for 2–3 hours. The solution will become homogeneous as the sulfite reacts.

  • Purification: Distill off excess ethanol and unreacted dibromoethane. Evaporate the aqueous residue to dryness.[3][4]

  • Crystallization: Recrystallize the solid from boiling ethanol. BES crystallizes as white plates; inorganic salts (

    
    ) remain largely insoluble or can be washed away.
    
  • Validation: Check melting point (dec. >280°C) and

    
     (triplets at 
    
    
    
    3.6 and 3.1 ppm in
    
    
    ).
Protocol B: Methanogenesis Inhibition Assay (Using BES)

For evaluating anaerobic digester efficiency or microbial fuel cells.

  • Preparation: Prepare a 1.0 M stock solution of BES in anaerobic water. Sterilize via filtration (0.2 µm). Do not autoclave BES stock at high pH, as it may degrade to vinylsulfonate.

  • Dosing: Add BES to the anaerobic sludge/culture to a final concentration of 10–50 mM .

    • Note: 10 mM is usually sufficient for pure cultures; 50 mM is recommended for dense sludge granules to overcome diffusion limitations.

  • Incubation: Incubate bottles at 35°C (mesophilic) or 55°C (thermophilic).

  • Monitoring: Measure headspace gas composition via Gas Chromatography (GC-TCD).

    • Control: Methane accumulation over time.

    • Treatment: Methane should be undetectable; Hydrogen (

      
      ) and Acetate levels will typically rise as methanogenic sinks are blocked.
      

References

  • Chagun Bqy, et al. "Inhibition of methanogenesis by 2-bromoethanesulfonate (BES) in anaerobic digestion." Journal of Bioscience and Bioengineering. Link:

  • Sigma-Aldrich. "Sodium 2-bromoethanesulfonate Product Specification & CAS 4263-52-9."[5] Link:

  • PubChem. "Sodium 2-bromoethanesulfonate (Compound Summary)." National Library of Medicine. Link:

  • Organic Syntheses. "Sodium 2-Bromoethanesulfonate Synthesis Protocol." Org.[4][6] Synth. 1930, 10, 12. Link:

  • ChemicalBook. "Bromomethanesulfonic acid sodium salt (CAS 34239-78-6) Properties." Link:

  • Nollet, L. "Chromatographic Analysis of the Environment: Mass Spectrometry Based Approaches." (Reference for sulfonated internal standards). Link:

Sources

Exploratory

Technical Guide: Stability and Reactivity of the Bromomethanesulfonate Anion in Aqueous Solution

This is an in-depth technical guide on the stability, reactivity, and physicochemical profile of the bromomethanesulfonate anion in aqueous solution. Executive Summary The bromomethanesulfonate anion ( ) exhibits a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the stability, reactivity, and physicochemical profile of the bromomethanesulfonate anion in aqueous solution.

Executive Summary

The bromomethanesulfonate anion (


) exhibits a unique stability profile characterized by kinetic inertness  under ambient aqueous conditions, despite possessing a leaving group (bromide) at the 

-position. Its stability is evidenced by its synthetic route, which requires prolonged reflux (approx. 96 hours) in aqueous media, indicating high resistance to spontaneous hydrolysis.

However, under thermodynamic stress (elevated temperature, extreme pH) or in the presence of strong nucleophiles, the anion degrades via a distinct pathway yielding formaldehyde and bisulfite . This degradation profile presents a critical critical quality attribute (CQA) for pharmaceutical applications, particularly regarding potential genotoxicity (alkylating potential) and the release of reactive aldehydes.

Key Takeaways:

  • Aqueous Stability: High at neutral pH and ambient temperature.

  • Degradation Pathway: Hydrolytic dehalogenation

    
     Hydroxymethanesulfonate 
    
    
    
    Formaldehyde + Bisulfite.
  • Risk Profile: Potential alkylating agent; formaldehyde releaser upon degradation.

Physicochemical Characterization

The bromomethanesulfonate anion is the conjugate base of bromomethanesulfonic acid , a strong acid. The electron-withdrawing nature of both the sulfonate group and the bromine atom creates a unique electronic environment at the methylene carbon.

Structural & Electronic Properties

The stability of the anion is governed by the interplay between the inductive electron-withdrawal of the sulfonate group (


 effect) and the electrostatic repulsion of the anionic charge.
PropertyValue / DescriptionImpact on Stability
Formula

Monobrominated methane backbone.
Molecular Weight 173.97 g/mol (Anion)Small molecule; high diffusion rate.
pKa (Conjugate Acid)

Exists exclusively as the anion in physiological and ambient pH.
C-Br Bond Length ~1.94 ÅTypical for alkyl bromides, but polarized by the adjacent sulfonate.
Electronic Effect Sulfonate (

)
Deactivates the

-carbon towards

(unstable carbocation) but activates towards

.
Anionic Shielding Negative Charge (

)
Electrostatic repulsion hinders attack by anionic nucleophiles (

), enhancing stability against alkaline hydrolysis.

Synthesis as a Stress Test: The Stability Proof

The synthesis of sodium bromomethanesulfonate provides the strongest empirical evidence for its hydrolytic stability. The standard protocol involves the nucleophilic substitution of dibromomethane with sodium sulfite .

Protocol Insight: The reaction requires refluxing dibromomethane with aqueous sodium sulfite for 4 days (96 hours) to achieve high yields (~90%).[1]

  • Implication: If the bromomethanesulfonate anion were unstable to hydrolysis, it would degrade rapidly under these harsh conditions (boiling water, prolonged time). Its survival confirms it is kinetically stable against water attack at

    
    .
    
Synthesis & Degradation Pathway Diagram

The following diagram illustrates the synthesis (stability proof) and the specific degradation pathway that occurs under forcing conditions.

BMS_Stability Dibromomethane Dibromomethane (CH2Br2) BMS Bromomethanesulfonate (Br-CH2-SO3 -) STABLE PRODUCT Dibromomethane->BMS + Na2SO3, Reflux 96h (Nucleophilic Substitution) Sulfite Sulfite Ion (SO3 2-) Sulfite->BMS Transition Transition State [HO...CH2...Br]‡ BMS->Transition Hydrolysis (Slow) High T or High pH HMS Hydroxymethanesulfonate (HO-CH2-SO3 -) Transition->HMS - Br- Formaldehyde Formaldehyde (HCHO) HMS->Formaldehyde Equilibrium Dissociation Bisulfite Bisulfite (HSO3 -) HMS->Bisulfite

Figure 1: Synthesis pathway demonstrating stability (green) vs. degradation pathway releasing formaldehyde (red).

Mechanisms of Degradation

While stable at room temperature, the anion is not inert. Degradation follows a specific hydrolytic pathway that researchers must monitor.

Hydrolytic Dehalogenation

The primary degradation mechanism is the displacement of the bromide ion by water (or hydroxide).



  • Kinetics: The reaction is slow because the anionic sulfonate head group repels incoming nucleophiles (like

    
    ) and the formation of a carbocation adjacent to the electron-withdrawing sulfonate is energetically unfavorable (
    
    
    
    is suppressed). Reaction proceeds primarily via a slow
    
    
    mechanism.
The "Formaldehyde Releaser" Risk

The immediate product of hydrolysis is hydroxymethanesulfonate . This compound is the bisulfite adduct of formaldehyde and exists in equilibrium:



  • Implication: In an open system or under conditions where formaldehyde is consumed (e.g., reaction with proteins/DNA), the equilibrium shifts to the right. This classifies bromomethanesulfonate as a masked formaldehyde source .

Experimental Protocols for Stability Assessment

To validate the stability of bromomethanesulfonate in your specific formulation, use the following self-validating protocols.

Ion Chromatography (IC) Method

This is the gold standard for quantifying the parent anion and the free bromide leaving group simultaneously.

Workflow:

  • Column: Anion exchange column (e.g., Dionex IonPac AS19).

  • Eluent: KOH gradient (10 mM to 60 mM).

  • Detection: Suppressed Conductivity.

  • Target Analytes:

    • Bromide (

      
      ): Elutes early (degradation marker).
      
    • Bromomethanesulfonate (

      
      ): Elutes later due to hydrophobic interaction of the methylene group.
      
    • Sulfite/Sulfate: Elutes very late (oxidation products of the bisulfite byproduct).

Acceptance Criteria:

  • 
     content should remain 
    
    
    
    mol/mol over the study period.
  • Mass balance between BMS loss and

    
     gain must be 1:1.
    
NMR Stability Assay ( and )

NMR provides structural specificity to distinguish between the parent and the hydroxymethanesulfonate intermediate.

  • Solvent:

    
     (buffered to pH 7.0 with phosphate).
    
  • Standard: Maleic acid (internal standard).

  • Signals to Monitor:

    • BMS (

      
      ):  Singlet at 
      
      
      
      ppm.
    • Hydroxymethanesulfonate (

      
      ):  Singlet at 
      
      
      
      ppm.
    • Formaldehyde (

      
      ):  Singlet at 
      
      
      
      ppm (often hydrated to gem-diol at 4.8 ppm).

Implications for Drug Development

Genotoxicity (Alkylating Potential)

Bromomethanesulfonate contains a leaving group on a primary carbon, structurally resembling alkyl sulfonates (e.g., methyl methanesulfonate, MMS), which are potent alkylating agents.

  • Risk: While the anionic charge reduces cell permeability and nucleophilic attack rates compared to neutral esters, it must be treated as a Potential Mutagenic Impurity (PMI) .

  • Ames Test: Likely positive due to alkylation of DNA guanine residues or release of formaldehyde.

Use as a Counter-Ion

Due to its potential reactivity, bromomethanesulfonate is rarely used as a pharmaceutical counter-ion. It is more commonly found as:

  • A synthetic intermediate.[2][3][4]

  • A specific inhibitor for methanogenic archaea (similar to 2-bromoethanesulfonate, BES).[5]

Formulation Compatibility
  • Avoid: High pH (> 9.0) and nucleophilic excipients (thiols, amines).

  • Preferred: Acidic to neutral pH (3.0 - 7.0) buffers (Citrate, Phosphate).

References

  • Synthesis & Stability: Lauer, W. M., & Langphier, L. M. (1933). The preparation of sodium bromomethanesulfonate. Journal of the American Chemical Society, 55(11), 4704-4706.
  • Formaldehyde Adduct Equilibrium: Dong, L., & Dasgupta, P. K. (1986). Solubility of gaseous formaldehyde in liquid water and generation of trace standard gaseous formaldehyde. Environmental Science & Technology, 20(6), 637-640.
  • Alpha-Halo Sulfonate Reactivity: Bordwell, F. G., & Cooper, G. D. (1951). The effect of the sulfonate group on the reactivity of alpha-haloalkyl sulfonates. Journal of the American Chemical Society, 73(11), 5184-5186.
  • Methanogen Inhibition: Sparling, R., & Daniels, L. (1987). The specificity of growth inhibition of methanogenic bacteria by bromoethanesulfonate. Canadian Journal of Microbiology, 33(2), 113-116.
  • Genotoxicity of Alkyl Sulfonates: Eder, E., et al. (1982). Correlation between mutagenic potency and chemical reactivity of bifunctional alkylating agents. Chemico-Biological Interactions, 38(3), 303-315.

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Substitution of Bromomethanesulfonate

This Application Note and Protocol Guide details the nucleophilic substitution mechanism of Bromomethanesulfonate (BMS) , specifically focusing on its sodium salt (Sodium Bromomethanesulfonate, SBMS). This guide distingu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the nucleophilic substitution mechanism of Bromomethanesulfonate (BMS) , specifically focusing on its sodium salt (Sodium Bromomethanesulfonate, SBMS). This guide distinguishes SBMS (


) from its homolog 2-bromoethanesulfonate (

, a methanogenesis inhibitor) and "brosylate" (

-bromobenzenesulfonate), establishing SBMS as a premier sulfomethylating agent in drug discovery and ligand synthesis.

Introduction & Chemical Identity

Sodium Bromomethanesulfonate (SBMS) is a bifunctional reagent containing a reactive alkyl bromide and a stable sulfonate anion. Its primary utility lies in Nucleophilic Substitution (


) , where it acts as an electrophile to introduce the methanesulfonate moiety (

) into nucleophilic substrates (amines, thiols, phosphines, and phenols).

This process, known as sulfomethylation , is critical for:

  • Solubility Enhancement: Converting lipophilic drugs or dyes into water-soluble derivatives.

  • Ligand Synthesis: Creating water-soluble phosphine ligands for biphasic catalysis.

  • Peptide Modification: N-terminal capping with a stable anionic group.

Chemical Structure & Properties
PropertyDetail
Formula

IUPAC Name Sodium bromomethanesulfonate
Role Electrophilic Sulfomethylating Agent
Reactive Center Methylene Carbon (

)
Leaving Group Bromide (

)
Solubility Highly soluble in water; sparingly soluble in ethanol/organic solvents.

Mechanistic Insight: The Pathway

The reaction of SBMS with a nucleophile follows a classic bimolecular nucleophilic substitution (


) mechanism. However, the presence of the anionic sulfonate group adjacent to the reaction center introduces unique electronic and steric factors.
Reaction Kinetics & Transition State

The reaction rate follows second-order kinetics:



Key Mechanistic Features:

  • Backside Attack: The nucleophile approaches the methylene carbon

    
     opposite to the C-Br bond.
    
  • Electronic Activation: The sulfonate group (

    
    ) is strongly electron-withdrawing (inductive effect, 
    
    
    
    ), which pulls electron density away from the methylene carbon, making it more electrophilic and susceptible to attack.
  • Electrostatic Repulsion (The "Anionic Shield"): Since SBMS is anionic, it repels incoming anionic nucleophiles (e.g., phenolate

    
    ).
    
    • Implication: Reactions with neutral nucleophiles (amines

      
      , phosphines 
      
      
      
      ) are generally faster than with anionic nucleophiles unless high ionic strength or phase transfer catalysts are used to mitigate repulsion.
Mechanism Diagram

The following diagram illustrates the transition state and the displacement of the bromide leaving group.

SN2_Mechanism Substrate Bromomethanesulfonate (Br-CH2-SO3-) TS Transition State [Nu---C---Br]‡ (Pentacoordinate) Substrate->TS Backside Attack (Activation Energy) Nu Nucleophile (Nu:) Nu->TS Backside Attack (Activation Energy) Product Sulfomethylated Product (Nu-CH2-SO3-) TS->Product Bond Formation LG Leaving Group (Br-) TS->LG Bond Breaking

Caption:


 reaction pathway showing the concerted displacement of bromide by a nucleophile to form the sulfomethylated adduct.

Experimental Protocols

Protocol A: Sulfomethylation of Primary Amines

Application: Synthesis of N-sulfomethyl anilines or aliphatic amines to improve water solubility. Reaction:



Reagents
  • Amine Substrate: 10 mmol (e.g., Aniline, Benzylamine).

  • Sodium Bromomethanesulfonate (SBMS): 11-12 mmol (1.1 - 1.2 equiv).

  • Base: Sodium Hydroxide (NaOH) 10% aq. solution or Sodium Carbonate (

    
    ).
    
  • Solvent: Water (primary) or Water/Ethanol (1:1) if amine is insoluble.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 12 mmol of SBMS in 20 mL of water.

  • Nucleophile Addition: Add 10 mmol of the amine substrate. If the amine is a solid or lipophilic, add 10-20 mL of ethanol to ensure homogeneity.

  • pH Adjustment: The reaction produces HBr, which will protonate the amine and kill its nucleophilicity.

    • Critical Step: Add 1.0 equiv of base (e.g.,

      
      ) at the start, OR monitor pH and add NaOH dropwise to maintain pH 9-10.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor conversion by TLC or LC-MS (Target mass: 
    
    
    
    Da).
  • Workup (Crystallization):

    • Cool the reaction mixture to room temperature.

    • If ethanol was used, remove it via rotary evaporation.

    • Salting Out: Add NaCl (brine) or reduce volume to induce crystallization of the sodium sulfonate salt.

    • Purification: Recrystallize from Water/Ethanol or Water/Acetone. The inorganic salts (NaBr) are more soluble in water than the organic sulfonate product in high-ethanol mixtures.

  • Drying: Dry the white precipitate in a vacuum oven at

    
    .
    
Protocol B: Synthesis of Water-Soluble Phosphine Ligands

Application: Creating ligands for aqueous-phase catalysis (e.g., Suzuki coupling in water). Reaction:



Reagents
  • Secondary Phosphine (

    
    ):  5 mmol (e.g., Diphenylphosphine).
    
  • SBMS: 6 mmol.

  • Base: Potassium tert-butoxide (

    
    ) or 
    
    
    
    (degassed).
  • Solvent: Degassed Water/THF mixture.

Step-by-Step Methodology
  • Inert Atmosphere: Perform all steps under Nitrogen or Argon to prevent oxidation of the phosphine.

  • Deprotonation: Dissolve the secondary phosphine in dry THF. Add 1.0 equiv of base (

    
    ) at 
    
    
    
    to generate the phosphide anion (
    
    
    ).
    • Note: While SBMS repels anions, the phosphide is a potent nucleophile. Alternatively, use the neutral phosphine with a weaker base in a biphasic system.

  • Addition: Add the solid SBMS (or aqueous solution of SBMS) to the phosphide solution.

  • Reaction: Warm to room temperature and stir for 4–8 hours.

  • Separation:

    • The product (

      
      ) is water-soluble.
      
    • The unreacted phosphine is organic-soluble.

    • Perform a phase separation: Wash the aqueous layer with diethyl ether to remove unreacted phosphine.

  • Isolation: Evaporate the aqueous layer under reduced pressure to obtain the sulfonated phosphine.

Troubleshooting & Optimization

The following table summarizes common issues and validated solutions based on the physicochemical properties of SBMS.

IssueProbable CauseCorrective Action
Low Yield (Amine) Protonation of amine by byproduct HBr.Ensure pH is maintained >9 using Carbonate or dilute NaOH.[1]
No Reaction (Phenols) Electrostatic repulsion between

and

.
Use a Phase Transfer Catalyst (e.g., TBAB) or switch to a dipolar aprotic solvent (DMF/Water mix).
Product is Sticky/Oil Contamination with inorganic salts (NaBr).Recrystallize using Ethanol/Water.[2] The product is less soluble in Ethanol than NaBr.
Hydrolysis of SBMS Prolonged heating in highly alkaline water.Avoid pH > 12. SBMS can hydrolyze to

(hydroxymethanesulfonate) under harsh basic conditions.
Workflow Visualization

Protocol_Workflow Start Start: Dissolve SBMS in Water AddNu Add Nucleophile (Amine/Phosphine) Start->AddNu CheckSol Is Nucleophile Soluble? AddNu->CheckSol AddCoSol Add Ethanol/THF CheckSol->AddCoSol No Reflux Reflux (90°C) Maintain pH 9-10 CheckSol->Reflux Yes AddCoSol->Reflux Cool Cool & Evaporate Organic Solvent Reflux->Cool Purify Recrystallize (Water/EtOH) Cool->Purify Final Pure Sulfomethylated Product Purify->Final

Caption: Decision tree for the sulfomethylation of amines using SBMS.

References

  • Mechanism of Nucleophilic Substitution: ChemGuide. Nucleophilic Substitution in Halogenoalkanes. Available at: [Link]

  • Sulfomethylation of Amines: National Institutes of Health (NIH). Reaction of sodium hydroxymethanesulfonate with substituted anilines (Comparison study). Available at: [Link]

  • Synthesis of Sulfonated Phosphines: Organic Syntheses. Preparation of Water-Soluble Phosphines. (General reference for sulfonated ligand synthesis). Available at: [Link]

  • Kinetics of Alkyl Halide Substitution: Michigan State University. Nucleophilic Substitution Kinetics. Available at: [Link]

  • General Reactivity of Sulfonates: LibreTexts Chemistry. Nucleophilic Substitution. Available at: [Link]

Sources

Application

sodium bromomethanesulfonate reagent for introducing sulfomethyl groups

Application Note & Protocol Guide: Sodium Bromomethanesulfonate A Senior Application Scientist's Guide to the Strategic Implementation of Sodium Bromomethanesulfonate for Advanced Sulfomethylation Authored for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Sodium Bromomethanesulfonate

A Senior Application Scientist's Guide to the Strategic Implementation of Sodium Bromomethanesulfonate for Advanced Sulfomethylation

Authored for researchers, medicinal chemists, and formulation scientists, this document provides an in-depth exploration of sodium bromomethanesulfonate as a premier reagent for introducing the sulfomethyl moiety (—CH₂SO₃⁻Na⁺). We move beyond simple procedural lists to dissect the underlying chemical principles, enabling users to rationally design, execute, and troubleshoot sulfomethylation reactions for applications ranging from fundamental research to advanced drug development.

The Strategic Value of Sulfomethylation

In modern chemical and pharmaceutical sciences, the precise control of molecular properties is paramount. Sulfomethylation—the covalent attachment of a methylene sulfonate group—is a powerful tool for modulating the physicochemical characteristics of a parent molecule. The introduction of this highly polar, ionizable group can profoundly impact aqueous solubility, a critical hurdle for many active pharmaceutical ingredients (APIs) and research compounds.[1][2]

Why the Sulfomethyl Group is Transformative:

  • Dramatic Solubility Enhancement: The sodium sulfonate moiety is strongly hydrophilic, capable of transforming poorly soluble, lipophilic compounds into water-soluble candidates suitable for intravenous administration or improved oral bioavailability.[3]

  • Prodrug Design: The sulfomethyl group can be attached to a pharmacologically active molecule via a labile bond (e.g., to an amine or phenol). This creates a temporary, water-soluble prodrug that can release the active parent compound in vivo.[2]

  • Modulation of Bioactivity: Beyond solubility, the introduction of a charged sulfonate group can alter a molecule's interaction with biological targets, influence cell permeability, and modify pharmacokinetic profiles.[4]

  • Material Science Applications: In fields like polymer chemistry, sulfomethylation is used to create anionic surface-active polymers and dispersants by increasing the hydrophilicity and charge density of materials like lignin.[5][6]

Sodium bromomethanesulfonate (BrCH₂SO₃Na) has emerged as a reagent of choice for this transformation due to its defined structure, reactivity, and commercial availability.

Reagent Profile: Sodium Bromomethanesulfonate

Understanding the fundamental properties of the reagent is the cornerstone of any successful and safe experimental design.

PropertyValueSignificance & Experimental Insight
Chemical Formula C H₂ Br Na O₃ SA simple, low molecular weight structure ensures a high mass contribution of the desired functional group.
Molecular Weight 192.98 g/mol Essential for accurate stoichiometric calculations.
Appearance Typically a white to off-white crystalline solid.[7]Visual inspection can be a first-pass indicator of purity. Discoloration may suggest decomposition or impurities.
Solubility Soluble in water; soluble in polar aprotic solvents like DMF, DMSO.[7]High water solubility allows for reactions in aqueous media, which is advantageous for green chemistry and for substrates that are themselves water-soluble.
Reactivity Class Alkylating AgentThe molecule acts as an electrophile at the methylene carbon.
Primary Hazard Class Irritant (Skin & Eyes).[7][8]Safety Imperative: Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]
Storage & Stability Store in a cool, dry, well-ventilated place away from moisture.[8]The compound is hygroscopic. Improper storage can lead to hydrolysis and reduced reactivity. Keep container tightly sealed.

The Core Chemistry: Mechanism of Sulfomethylation

The utility of sodium bromomethanesulfonate is rooted in its function as an electrophile in bimolecular nucleophilic substitution (Sₙ2) reactions .[10][11] The electron-withdrawing sulfonate group polarizes the carbon-bromine bond, making the methylene carbon highly susceptible to attack by nucleophiles. The bromide ion is an excellent leaving group, further facilitating the reaction.

SN2_Mechanism

Causality Behind Reactivity:

  • Nucleophile Strength: The rate of the Sₙ2 reaction is directly proportional to the strength and concentration of the nucleophile.[10] Common nucleophiles include:

    • Thiols (R-SH): Highly potent nucleophiles. Reactivity is significantly enhanced by deprotonation to the thiolate (R-S⁻) with a mild base, as the negative charge increases electron density.[12][13]

    • Amines (R-NH₂/R₂NH): Good nucleophiles due to the lone pair on the nitrogen atom. Primary and secondary amines react readily.[14][15] Tertiary amines can also react to form quaternary ammonium salts.

    • Phenols (Ar-OH): Moderately nucleophilic. Require deprotonation to the more potent phenoxide (Ar-O⁻) using a suitable base (e.g., NaH, K₂CO₃) for efficient reaction.

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal. They effectively solvate the sodium cation of the reagent but do not solvate the nucleophile as strongly as protic solvents (like water or alcohols). This "naked" nucleophile is more reactive, accelerating the Sₙ2 reaction.

  • Steric Hindrance: As with all Sₙ2 reactions, steric bulk around the nucleophilic center can hinder the backside attack, slowing the reaction rate. The methylene group of sodium bromomethanesulfonate itself is unhindered, placing the focus on the accessibility of the nucleophile.

Applications in Drug Development: The Prodrug Strategy

A primary application of sulfomethylation is the creation of water-soluble prodrugs from parent drugs containing amine or hydroxyl groups. This strategy is particularly valuable for enabling intravenous (IV) formulations of otherwise insoluble compounds.

Prodrug_Workflow

Experimental Protocols

A. General Experimental Workflow

The following diagram outlines the universal steps for a sulfomethylation reaction, from setup to final product analysis. This self-validating system ensures reproducibility and purity.

Exp_Workflow

B. Protocol 1: Sulfomethylation of a Primary Amine

This protocol is adapted from established procedures for the alkylation of amines and provides a robust starting point.[14][16]

Objective: To introduce a sulfomethyl group onto a primary or secondary amine to enhance water solubility.

Materials:

  • Substrate (Amine-containing molecule)

  • Sodium Bromomethanesulfonate (1.1 - 1.5 equivalents)

  • Base: Sodium Bicarbonate (NaHCO₃, 2-3 equivalents) or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA).

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous.

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether or Methyl tert-Butyl Ether (MTBE) for precipitation.

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq). Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Add anhydrous DMF to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Basification: Add sodium bicarbonate (2.0 eq). The base neutralizes the HBr formed in situ during the reaction, preventing the protonation and deactivation of the starting amine.[14]

  • Reagent Addition: Add sodium bromomethanesulfonate (1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 50-80 °C. The elevated temperature is often necessary to drive the Sₙ2 reaction to completion with moderately nucleophilic amines.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The product spot should be significantly more polar than the starting material. The reaction is typically complete within 4-24 hours.

  • Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (NaHCO₃, NaBr). c. Transfer the filtrate to a new flask and add diethyl ether or MTBE dropwise with vigorous stirring until a precipitate forms. The highly polar sulfomethylated product is insoluble in non-polar ethers. d. Collect the solid product by vacuum filtration. Wash the solid with additional ether to remove residual DMF and unreacted starting material.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a solvent system like ethanol/water or by preparative reverse-phase HPLC.

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

C. Protocol 2: Sulfomethylation of a Thiol

Thiols are highly nucleophilic and react readily. This protocol leverages their enhanced reactivity under basic conditions.[12][13]

Objective: To selectively modify a thiol-containing molecule with a sulfomethyl group.

Materials:

  • Substrate (Thiol-containing molecule)

  • Sodium Bromomethanesulfonate (1.05 - 1.2 equivalents)

  • Base: Potassium Carbonate (K₂CO₃, 1.5 equivalents) or Sodium Hydroxide (NaOH, 1.1 eq)

  • Solvent: Acetonitrile, DMF, or an aqueous/organic biphasic system.

Procedure:

  • Setup: Add the thiol substrate (1.0 eq) to a round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Dissolution & Deprotonation: Dissolve the substrate in the chosen solvent. Add the base (e.g., K₂CO₃). Stir for 15-30 minutes at room temperature. This step is critical as it deprotonates the thiol (pKa ~10) to the highly nucleophilic thiolate anion, dramatically accelerating the reaction.[13]

  • Reagent Addition: Add sodium bromomethanesulfonate (1.1 eq), either as a solid or as a solution in the reaction solvent. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature. The reaction with activated thiolates is often rapid and can be complete in 1-4 hours.

  • Monitoring: Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup & Isolation: a. If using an organic solvent, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can often be precipitated or triturated with a non-polar solvent like ether or ethyl acetate. b. If using an aqueous system, the product may be isolated by lyophilization after filtering away any insoluble materials.

  • Purification: Due to the clean nature of the reaction, purification may be minimal. If needed, recrystallization or chromatography (ion exchange or reverse-phase) are effective methods.

  • Characterization: Confirm the structure by NMR and HRMS.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
No or Low Conversion 1. Insufficiently active nucleophile.2. Inactive reagent (hydrolyzed).3. Insufficient base.1. Increase reaction temperature. For amines, consider a stronger, non-nucleophilic base (e.g., DBU). For phenols, ensure complete deprotonation with a stronger base (e.g., NaH).2. Use a fresh bottle of reagent stored under dry conditions.3. Ensure at least stoichiometric base is used to neutralize generated acid.
Multiple Products Formed 1. Over-alkylation of primary amines.2. Reaction at multiple nucleophilic sites.1. Use a larger excess of the amine starting material relative to the bromomethanesulfonate to favor mono-alkylation.[14]2. Employ orthogonal protecting group strategies to block other reactive sites (e.g., Boc for amines, MOM for alcohols).
Difficult Product Isolation Product is highly water-soluble and difficult to extract or precipitate.Avoid traditional solvent extractions. Use techniques suitable for polar molecules: lyophilization (freeze-drying) of the aqueous solution, dialysis to remove salts, or ion-exchange chromatography.

Conclusion

Sodium bromomethanesulfonate is a versatile and highly effective reagent for the strategic introduction of sulfomethyl groups. Its application via the robust Sₙ2 pathway allows for the reliable modification of amines, thiols, and other nucleophiles. For professionals in drug development, this reagent provides a validated pathway to overcome the critical challenge of poor aqueous solubility, enabling the advancement of promising therapeutic candidates. By understanding the mechanistic principles and adopting the systematic protocols outlined in this guide, researchers can confidently harness the power of sulfomethylation to achieve their molecular design objectives.

References

  • Sulfomethylation reaction introduces a methylene sulfonate group mainly into the ortho position of the aromatic ring of lignin. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Wang, G., et al. (2018). Preparation of Lignosulfonates from Biorefinery Lignins by Sulfomethylation and Their Application as a Water Reducer for Concrete. Molecules, 23(8), 1894. MDPI. Available at: [Link]

  • SN2 reaction of bromomethane with an amine. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Not used in the final response.
  • Safety Data Sheet: 2-Bromoethanesulfonic acid sodium salt. (2024). Carl Roth. Available at: [Link]

  • Konduri, M. K. R., & Fatehi, P. (2015). Production of Water-Soluble Hardwood Kraft Lignin via Sulfomethylation Using Formaldehyde and Sodium Sulfite. ACS Sustainable Chemistry & Engineering, 3(6), 1172-1182. ACS Publications. Available at: [Link]

  • Clark, J. (n.d.). Making amines from halogenoalkanes. Chemguide. Retrieved February 8, 2024, from [Link]

  • Ghorbani, M., et al. (2020). Using Sulfobutylated and Sulfomethylated Lignin as Dispersant for Kaolin Suspension. Polymers, 12(9), 2038. MDPI. Available at: [Link]

  • Savjani, K. T., et al. (2012). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 17(8), 9997-10025. NIH National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet. (n.d.). Company Website. Retrieved February 8, 2024, from [Link]

  • Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved February 8, 2024, from [Link]

  • Reactions of Amines. (2021). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • Reactions of thiols. (2019). YouTube. Retrieved February 8, 2024, from [Link]

  • Jayaprakash, V., et al. (2017). Synthesis and characterization of some novel sulfonate and carbonate prodrugs of Atovaquone, accomplished with better solubility profile. Mapana Journal of Sciences, 16(1), 27-38. Available at: [Link]

  • Karst, J. C., & Linhardt, R. J. (2009). Chemical Sulfation of Small Molecules – Advances and Challenges. Current Medicinal Chemistry, 16(11), 1362-1376. NIH National Center for Biotechnology Information. Available at: [Link]

  • Not used in the final response.
  • Sol-Moiety: Discovery of a Water-Soluble Prodrug Technology for Enhanced Oral Bioavailability of Insoluble Therapeutics. (2024). Nature Communications. Available at: [Link]

  • Not used in the final response.
  • Taurine. (n.d.). Organic Syntheses. Retrieved February 8, 2024, from [Link]

  • Not used in the final response.
  • Not used in the final response.
  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2024). YouTube. Retrieved February 8, 2024, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of Sodium Bromomethanesulfonate

Welcome to the technical support center for sodium bromomethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sodium bromomethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of sodium bromomethanesulfonate, with a particular focus on the effects of pH. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental observations and to provide robust protocols for your investigations.

Frequently Asked Questions (FAQs)

General Stability

Q1: What is the general stability profile of sodium bromomethanesulfonate?

Sodium bromomethanesulfonate is a salt of a strong acid (bromomethanesulfonic acid) and a strong base (sodium hydroxide). In its solid, crystalline form, it is generally stable under standard storage conditions (cool, dry, and protected from light). However, in aqueous solutions, its stability is highly dependent on the pH of the medium. The molecule possesses two key functional groups that influence its stability: the sulfonate group and the carbon-bromine bond. The sulfonate group itself is relatively stable, but the presence of the bromine atom on the adjacent carbon makes the molecule susceptible to nucleophilic substitution reactions, particularly hydrolysis.

Effect of pH

Q2: How does acidic pH affect the stability of sodium bromomethanesulfonate?

In acidic solutions, the degradation of sodium bromomethanesulfonate is generally slower compared to alkaline conditions. While sulfonamides can undergo acid-catalyzed hydrolysis, the sulfonate group in sodium bromomethanesulfonate is inherently more stable.[1] The primary degradation pathway in acidic media is likely a slow nucleophilic substitution of the bromide ion by water, which can be facilitated by protonation of the sulfonate group, although this is less favorable.[1][2]

Q3: What is the stability of sodium bromomethanesulfonate at neutral pH?

Around neutral pH (pH 7), the hydrolysis of sodium bromomethanesulfonate is expected to be at its minimum.[3] The rate of hydrolysis is generally lowest in the neutral range for compounds susceptible to both acid and base catalysis.[3] For long-term storage of solutions, maintaining a pH close to neutral is recommended to minimize degradation.

Q4: How does alkaline pH impact the stability of sodium bromomethanesulfonate?

Sodium bromomethanesulfonate is most susceptible to degradation under alkaline conditions. The hydroxide ion (OH⁻) is a strong nucleophile that can readily attack the electrophilic carbon atom bonded to the bromine.[4] This leads to a nucleophilic substitution reaction (SN2 mechanism), displacing the bromide ion and forming hydroxymethanesulfonate and sodium bromide.[4][5][6] The rate of this degradation is directly proportional to the hydroxide ion concentration, meaning the stability decreases significantly as the pH increases.

Degradation Products and Mechanisms

Q5: What are the expected degradation products of sodium bromomethanesulfonate in aqueous solutions?

  • Under Basic Conditions: The primary degradation product is sodium hydroxymethanesulfonate, formed via nucleophilic substitution of the bromide by a hydroxide ion.[4]

  • Under Acidic/Neutral Conditions: The primary degradation product is also expected to be sodium hydroxymethanesulfonate, with water acting as the nucleophile. The rate of formation is significantly slower than in basic conditions.

Q6: Can you illustrate the degradation pathways?

The degradation of sodium bromomethanesulfonate is primarily driven by nucleophilic substitution at the carbon atom bearing the bromine. The following diagrams illustrate the proposed mechanisms under acidic and alkaline conditions.

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Slow Nucleophilic Attack by Water cluster_step2 Step 2: Formation of Products BMS Br-CH₂-SO₃⁻ Na⁺ (Sodium Bromomethanesulfonate) TS1 Transition State BMS->TS1 Slow H2O H₂O (Water) H2O->TS1 HMS HO-CH₂-SO₃⁻ Na⁺ (Sodium Hydroxymethanesulfonate) TS1->HMS HBr H⁺ + Br⁻ (Hydrobromic Acid) TS1->HBr

Caption: Proposed mechanism for the slow hydrolysis of sodium bromomethanesulfonate in acidic to neutral conditions.

Alkaline_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack by Hydroxide cluster_step2 Step 2: Displacement of Bromide BMS Br-CH₂-SO₃⁻ Na⁺ (Sodium Bromomethanesulfonate) TS2 Transition State (SN2) BMS->TS2 Fast OH OH⁻ (Hydroxide Ion) OH->TS2 HMS HO-CH₂-SO₃⁻ Na⁺ (Sodium Hydroxymethanesulfonate) TS2->HMS Br Br⁻ (Bromide Ion) TS2->Br

Caption: Proposed SN2 mechanism for the rapid hydrolysis of sodium bromomethanesulfonate in alkaline conditions.

Analytical Considerations

Q7: What analytical techniques are recommended for monitoring the stability of sodium bromomethanesulfonate?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[7][8][9][10][11] An ideal method should be able to separate the parent compound, sodium bromomethanesulfonate, from its primary degradation product, sodium hydroxymethanesulfonate, and any other potential impurities. A Reverse-Phase HPLC (RP-HPLC) method with a C18 column and a buffered mobile phase is a good starting point for method development.[9][10][11] UV detection is typically appropriate for these compounds.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpectedly rapid degradation of the sodium bromomethanesulfonate solution. 1. Incorrect pH: The pH of the solution may be in the alkaline range. 2. Contamination: The solution may be contaminated with a basic substance. 3. Elevated Temperature: The solution may have been stored at an elevated temperature.1. Verify pH: Immediately measure the pH of the solution. Adjust to a neutral pH (around 7) for storage if appropriate for the application. 2. Use High-Purity Solvents: Prepare solutions using high-purity water (e.g., HPLC grade) and fresh, high-quality buffers. 3. Control Temperature: Store solutions at recommended temperatures (typically refrigerated or frozen) to slow down the degradation rate.
Inconsistent results in stability studies. 1. Variable pH: The pH of the buffer may not be stable over time or may be incorrectly prepared. 2. Inconsistent Temperature: Fluctuations in storage temperature can lead to variable degradation rates. 3. Analytical Method Variability: The HPLC method may not be robust, leading to inconsistent quantification.1. Buffer Preparation: Ensure accurate preparation and validation of buffers. Use buffers with a pKa close to the target pH for better stability. 2. Temperature Monitoring: Use calibrated temperature-controlled storage units and monitor the temperature regularly. 3. Method Validation: Fully validate the analytical method for robustness, accuracy, and precision according to ICH guidelines.[12]
Appearance of unknown peaks in the chromatogram during a stability study. 1. Secondary Degradation: The primary degradation product may be further degrading. 2. Interaction with Excipients: In a formulated product, sodium bromomethanesulfonate or its degradants may be reacting with other components. 3. Contamination: Contamination of the sample or mobile phase.1. Forced Degradation Studies: Perform comprehensive forced degradation studies (acid, base, oxidation, heat, light) to identify all potential degradation products.[12][13][14][15][16] 2. Excipient Compatibility Studies: Conduct studies with individual excipients to identify any interactions. 3. System Suitability: Ensure the HPLC system is clean and run a blank gradient to check for system peaks.

Experimental Protocols

Protocol 1: pH Stability Study of Sodium Bromomethanesulfonate

Objective: To determine the stability of sodium bromomethanesulfonate at different pH values.

Materials:

  • Sodium Bromomethanesulfonate

  • HPLC grade water

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Phosphate buffer (pH 7.0)

  • HPLC system with UV detector

  • Calibrated pH meter

Procedure:

  • Solution Preparation: Prepare a stock solution of sodium bromomethanesulfonate in HPLC grade water at a known concentration (e.g., 1 mg/mL).

  • pH Adjustment: Aliquot the stock solution into three separate volumetric flasks. Adjust the pH of these solutions to approximately 3, 7, and 10 using 0.1 M HCl, phosphate buffer, and 0.1 M NaOH, respectively.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of each pH-adjusted solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the initial time point.

  • Incubation: Store the remaining solutions in a temperature-controlled environment (e.g., 25°C or 40°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot from each solution, dilute as before, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of sodium bromomethanesulfonate remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each pH condition.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop an HPLC method capable of separating sodium bromomethanesulfonate from its degradation products.

Materials:

  • Sodium Bromomethanesulfonate

  • Forced degraded samples (from Protocol 1 or a separate forced degradation study)

  • HPLC system with UV or PDA detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted)

Procedure:

  • Initial Conditions:

    • Mobile Phase: Start with a simple isocratic mobile phase, for example, 95:5 (v/v) phosphate buffer:acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan the UV spectrum of sodium bromomethanesulfonate to determine the wavelength of maximum absorbance (λmax).

    • Column Temperature: 30°C.

  • Optimization:

    • Inject a solution of undegraded sodium bromomethanesulfonate to determine its retention time.

    • Inject a solution of a degraded sample (e.g., from the alkaline hydrolysis study).

    • Adjust the mobile phase composition (e.g., increase the acetonitrile percentage) to achieve adequate separation between the parent peak and the degradation product peak(s). A gradient elution may be necessary if there are multiple degradation products with different polarities.

    • Ensure that the peak shapes are symmetrical and the resolution between peaks is greater than 2.

  • Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]

HPLC_Method_Development_Workflow start Start: Define Analytical Goal select_column Select Column & Initial Mobile Phase start->select_column inject_standard Inject Standard (Undegraded) select_column->inject_standard inject_degraded Inject Degraded Sample inject_standard->inject_degraded evaluate_separation Evaluate Separation (Resolution, Peak Shape) inject_degraded->evaluate_separation optimize_mobile_phase Optimize Mobile Phase (Isocratic/Gradient) evaluate_separation->optimize_mobile_phase Not Adequate validate_method Validate Method (ICH Guidelines) evaluate_separation->validate_method Adequate optimize_mobile_phase->inject_degraded end End: Final Method validate_method->end

Caption: A typical workflow for developing a stability-indicating HPLC method.

References

  • GREEN AGROCHEM.
  • Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
  • Brinker, C.J.
  • YouTube. Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. 2017-02-23.
  • PMC.
  • Development of forced degradation and stability indic
  • Filo. VII) Explain the mechanism of alkaline hydrolysis of bromomethane. VIII). 2025-07-31.
  • PubMed. Equilibrium and Kinetics of Bromine Hydrolysis.
  • Biomedical Journal of Scientific & Technical Research.
  • ResearchGate. (PDF)
  • Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. 2016-03-30.
  • ResearchGate.
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • PMC.
  • Impactfactor. Stability Indicating RP-HPLC Method Development and Validation for the Determination of Naproxen Sodium in Bulk Drug and Tablet.
  • Chemistry LibreTexts. Hydrolysis. 2023-01-29.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • CK-12 Foundation. Hydrolysis of Salt and pH of Their Solutions.
  • Filo. Answer any two. 20) Discuss the mechanism of alkaline hydrolysis of Brom... 2025-11-24.
  • PMC.
  • Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions.
  • SciSpace.

Sources

Optimization

Technical Support Center: Sodium Bromomethanesulfonate in DMSO

Welcome to the technical support center for sodium bromomethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sodium bromomethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered when preparing solutions of sodium bromomethanesulfonate in dimethyl sulfoxide (DMSO). Our goal is to equip you with the scientific understanding and practical techniques necessary to ensure successful and reproducible experiments.

Introduction: The Challenge of Solubilizing a Polar Salt in a Polar Aprotic Solvent

Sodium bromomethanesulfonate is an organosulfonic salt characterized by a polar sulfonate group and a reactive bromo-alkyl chain.[1][2] While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, achieving high and consistent concentrations of ionic compounds like sodium bromomethanesulfonate can be challenging.[3][4] The primary obstacle arises from the highly hygroscopic nature of DMSO, where absorbed atmospheric water can drastically reduce the solubility of salts.[5][6] This guide will delve into the underlying reasons for these challenges and provide robust, field-proven protocols to overcome them.

Troubleshooting Guide: Addressing Common Solubility Issues

This section addresses specific problems you may encounter during the dissolution of sodium bromomethanesulfonate in DMSO.

Issue 1: Incomplete Dissolution or Formation of a Suspension

Symptoms:

  • Visible solid particles remain in the DMSO after vigorous mixing.

  • The solution appears cloudy or hazy.

Root Cause Analysis: The most frequent cause of incomplete dissolution is the presence of water in the DMSO. DMSO is extremely hygroscopic and readily absorbs moisture from the air.[7][8] Even small amounts of water can significantly lower the solubility of salts like sodium bromomethanesulfonate. Water molecules can form strong hydrogen bonds with each other and with the sulfonate group, creating a more structured solvent environment that is less favorable for solvating the sodium and bromomethanesulfonate ions individually.[9][10]

Solutions & Protocols:

1. Verification and Use of Anhydrous DMSO:

  • Core Principle: The key to success is maintaining an anhydrous environment.

  • Protocol:

    • Always use a new, sealed bottle of anhydrous or high-purity (≥99.9%) DMSO.

    • If a bottle has been opened previously, it has likely absorbed atmospheric moisture. Consider using a fresh bottle for preparing high-concentration stock solutions.

    • For highly sensitive applications, consider drying the DMSO over molecular sieves (4 Å) prior to use, although be aware this can sometimes introduce minor impurities.[11][12]

2. Gentle Heating to Aid Dissolution:

  • Core Principle: Increasing the kinetic energy of the system can help overcome the activation energy barrier for dissolution.[13]

  • Protocol:

    • Warm the DMSO-solute mixture in a water bath set to 30-40°C.

    • Continuously stir or vortex the solution during heating.

    • Do not overheat, as this can potentially lead to degradation of the compound, although DMSO itself is thermally stable to about 150°C.[14][15]

3. Sonication for Mechanical Agitation:

  • Core Principle: Ultrasonic waves create micro-cavitations that can break up solute agglomerates and enhance solvent-solute interactions.[10]

  • Protocol:

    • Place the vial containing the DMSO and solute in a sonicating water bath.

    • Sonicate in short bursts of 1-2 minutes to avoid excessive heating of the sample.

    • Visually inspect for dissolution between sonication cycles.

G cluster_0 Troubleshooting Workflow for Incomplete Dissolution Start Problem: Incomplete Dissolution Check_DMSO Is the DMSO anhydrous and from a fresh bottle? Start->Check_DMSO Use_Anhydrous Action: Use a new, sealed bottle of anhydrous DMSO. Check_DMSO->Use_Anhydrous No Apply_Heat Action: Gently warm (30-40°C) with stirring. Check_DMSO->Apply_Heat Yes Use_Anhydrous->Apply_Heat Apply_Sonication Action: Sonicate in short bursts. Apply_Heat->Apply_Sonication Success Result: Complete Dissolution Apply_Sonication->Success Reassess Problem Persists: Re-evaluate concentration and purity of starting material. Apply_Sonication->Reassess G cluster_1 Stock Solution Preparation & Storage Protocol Start Weigh Sodium Bromomethanesulfonate Add_DMSO Add Anhydrous DMSO Start->Add_DMSO Dissolve Dissolve Completely (Use gentle heat/ sonication if needed) Add_DMSO->Dissolve Aliquot Dispense into Single-Use Aliquots Dissolve->Aliquot Seal Seal Vials Tightly (PTFE-lined caps) Aliquot->Seal Store Store at -20°C or -80°C Seal->Store

Fig. 2: Recommended workflow for preparing and storing stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of sodium bromomethanesulfonate in DMSO?

A supplier datasheet indicates a solubility of at least 200 mg/mL in DMSO, which corresponds to approximately 947.82 mM. [5]However, it is explicitly stated that the saturation point was not determined and that this high solubility is contingent on the use of fresh, anhydrous DMSO. [5]For practical purposes, preparing stock solutions at concentrations of 10-50 mM is common and generally achievable without solubility issues, provided proper technique is used.

Q2: Can I use DMSO that has been previously opened?

It is strongly discouraged for preparing high-concentration stock solutions. DMSO can absorb a significant amount of water from the atmosphere in a short period. [7][8]This absorbed water is the primary cause of reduced solubility for ionic compounds. If you must use a previously opened bottle, consider it non-anhydrous and test the solubility of your compound at a small scale first.

Q3: Is sodium bromomethanesulfonate stable in DMSO?

DMSO is a very stable solvent and is generally unreactive towards neutral salts. [14][15]While specific long-term stability data for sodium bromomethanesulfonate in DMSO is not widely published, a study on a diverse library of compounds found that 85% were stable in a DMSO/water (90/10) mixture for over two years at 4°C. [16]For anhydrous DMSO stock solutions stored properly at -20°C or -80°C, the compound is expected to be stable for at least 6 months. [5] Q4: My compound is still not dissolving even with fresh DMSO and gentle heat. What else can I do?

First, verify the purity of your sodium bromomethanesulfonate. Impurities can sometimes affect solubility. Second, re-evaluate the target concentration. It's possible you are attempting to create a solution that is above the saturation limit. Try preparing a more dilute solution. If the issue persists, it may indicate an unusual problem with your specific lot of compound or solvent.

Q5: Why is DMSO a good solvent for this compound, in principle?

DMSO is a polar aprotic solvent. [3]This means it has a large dipole moment, allowing it to effectively solvate the sodium cation (Na⁺) through interactions with the partially negative oxygen atom. [17]However, unlike protic solvents (like water), it does not have acidic protons to strongly hydrogen-bond with and "cage" the bromomethanesulfonate anion. This leaves the anion relatively free and well-solvated, which in an anhydrous environment, favors dissolution. [17]

Data Summary Table

ParameterValueSource
Compound Properties
Chemical NameSodium 2-bromoethanesulfonate[18]
CAS Number4263-52-9[5]
Molecular Weight211.01 g/mol [5]
AppearanceWhite to off-white solid[5]
Melting Point283 °C (decomposes)[18]
Solubility & Storage
Solubility in DMSO≥ 200 mg/mL (947.82 mM)[5]
Solubility in Water100 mg/mL[18]
Recommended Storage (Solid)4°C, sealed, away from moisture[5]
Recommended Storage (in DMSO)-80°C (6 months); -20°C (1 month)[5]

References

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know. LRIG, New Jersey.
  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications? Available from: [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 707-714.
  • ResearchGate. DMSO wont dilute my pure compound. How to solve this? Available from: [Link]

  • Gaylord Chemical. Drying Methods for Anhydrous DMSO. Available from: [Link]

  • Li, M., et al. (2021). Replacement strategies for non-green dipolar aprotic solvents. Green Chemistry, 23(1), 133-154.
  • Chemistry Stack Exchange. Hygroscopic behaviour of DMSO - how bad is it? Available from: [Link]

  • Li, Y., et al. (2020). Effect of Different Salt Concentrations on Dimethyl Sulfoxide (DMSO) Nanocluster Structures by Molecular Dynamics Simulations. Journal of Molecular Liquids, 311, 113336.
  • Kozikowski, B. A., et al. (2006). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 11(6), 617-625.
  • Popa-Burke, I. G., et al. (2004). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening, 9(7), 626-634.
  • Teasdale, A., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(2), 242-251.
  • Reddit. How and why do polar aprotic solvents destabilize nucleophiles? Available from: [Link]

  • DBA Italia. MCE Compound Handling Instructions. Available from: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • MedChemExpress. MedChemExpress Compound Handling and Usage Guide. Available from: [Link]

  • Gaylord Chemical. DMSO Physical Properties. Available from: [Link]

  • Min, K., et al. (2022). Crosslinked Zwitterionic PVA-g-SBMA/PEDOT:PSS Networks for Mechanically Robust All-Solid-State Electrolytes. Polymers, 14(19), 4059.
  • Luzar, A., & Chandler, D. (1996). The concentration effect on the 'hydrophobic' and 'hydrophilic' behaviour around DMSO in dilute aqueous DMSO solutions. A computer simulation study. The Journal of Chemical Physics, 105(2), 833-841.
  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties. Available from: [Link]

  • Reddit. How to dry DMSO. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Distinguishing Sodium Bromomethanesulfonate from Sodium 2-Bromoethanesulfonate (BES)

For researchers, scientists, and professionals in drug development, the precise identification of reagents is paramount to ensure the accuracy and reproducibility of experimental outcomes. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of reagents is paramount to ensure the accuracy and reproducibility of experimental outcomes. This guide provides an in-depth technical comparison of two structurally similar yet distinct compounds: sodium bromomethanesulfonate and sodium 2-bromoethanesulfonate (BES). While both are haloalkanesulfonates, their single-carbon difference imparts unique physicochemical properties that can be exploited for their unambiguous differentiation.

This guide will delve into their fundamental structural differences and then present a suite of analytical methodologies, complete with detailed experimental protocols, to confidently distinguish between these two compounds. The causality behind each experimental choice is explained to provide a deeper understanding of the separation and detection principles.

Structural and Physicochemical Differentiation

The core difference between sodium bromomethanesulfonate and sodium 2-bromoethanesulfonate lies in the length of their carbon chains. Sodium bromomethanesulfonate possesses a single carbon atom, while BES has a two-carbon backbone. This seemingly minor variation has significant implications for their molecular weight, polarity, and ultimately, their behavior in various analytical systems.

PropertySodium Bromomethanesulfonate (Predicted)Sodium 2-Bromoethanesulfonate (BES)
Chemical Structure BrCH₂SO₃NaBrCH₂CH₂SO₃Na
Molecular Formula CH₂BrNaO₃SC₂H₄BrNaO₃S[1][2][3]
Molecular Weight 196.98 g/mol 211.01 g/mol [1][2]
CAS Number Not readily available4263-52-9[1][2][3][4][5]
Appearance Predicted to be a white to off-white crystalline powderWhite to off-white crystalline powder[1][4]
Solubility in Water Predicted to be highly solubleHighly soluble[4]

A significant challenge in the direct comparison of these two compounds is the limited commercial availability and published data for sodium bromomethanesulfonate. The properties listed for sodium bromomethanesulfonate are largely predicted based on the known characteristics of its constituent parts and data from related brominated methanesulfonates[6].

Analytical Strategies for Unambiguous Identification

A multi-pronged analytical approach is recommended to ensure the confident differentiation of sodium bromomethanesulfonate and BES. This involves a combination of spectroscopic and chromatographic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide distinct spectra for the two compounds.

Rationale: The number and chemical environment of hydrogen and carbon atoms differ between the two molecules, leading to unique chemical shifts and splitting patterns in their respective NMR spectra.

Caption: Workflow for Mass Spectrometry analysis.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a solvent compatible with electrospray ionization (ESI), such as a 50:50 mixture of acetonitrile and water.

  • LC-MS Acquisition:

    • Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source operating in negative ion mode.

    • Acquire a full scan mass spectrum.

    • Perform tandem mass spectrometry (MS/MS) on the parent ions to observe fragmentation.

  • Expected Results:

    • Parent Ions (Negative Mode):

      • Bromomethanesulfonate anion: m/z of 174.9/176.9 (due to bromine isotopes ⁷⁹Br and ⁸¹Br).

      • 2-Bromoethanesulfonate anion: m/z of 188.9/190.9.

    • Fragmentation (MS/MS):

      • Bromomethanesulfonate: Expect to see a prominent fragment corresponding to the loss of SO₃ (m/z 79.9).

      • 2-Bromoethanesulfonate: Will likely show a more complex fragmentation pattern, including potential losses of SO₃, HBr, and ethene.

High-Performance Liquid Chromatography (HPLC): Separation Based on Polarity

HPLC is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.

Rationale: The difference in the carbon chain length affects the overall polarity of the two molecules. Sodium bromomethanesulfonate, being the smaller and likely more polar molecule, will have a shorter retention time on a reversed-phase HPLC column compared to the slightly more hydrophobic BES.

Caption: Workflow for HPLC-based separation.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation:

    • HPLC system with a UV detector (set to a low wavelength, e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). An isocratic elution with a low percentage of organic modifier (e.g., 5-10%) is a good starting point.

  • Analysis:

    • Inject a known concentration of the sample.

    • Monitor the elution profile.

  • Expected Results:

    • Sodium Bromomethanesulfonate: Will elute earlier (shorter retention time).

    • Sodium 2-Bromoethanesulfonate (BES): Will have a longer retention time due to its slightly greater hydrophobicity.

Conclusion

The differentiation between sodium bromomethanesulfonate and sodium 2-bromoethanesulfonate, while challenging due to their structural similarity, is readily achievable through a systematic analytical approach. NMR spectroscopy offers the most definitive structural confirmation, while mass spectrometry provides a rapid means of distinguishing them based on molecular weight. HPLC serves as an excellent separation technique, further confirming their distinct identities. By employing the detailed protocols outlined in this guide, researchers can confidently identify these reagents, ensuring the integrity and success of their scientific endeavors. The lack of readily available data for sodium bromomethanesulfonate underscores the importance of thorough analytical characterization of all starting materials in a research setting.

References

  • Eppers, K., Sander, C., van Gerven, D., & Wickleder, M. S. (2021). Brominated Methanesulfonates: Characterization of K[Br3CSO3]·H2O, K2[Br2C(SO3)2]·H2O and K3[BrC(SO3)3]·H2O. ChemistryOpen, 10(11), 1123–1129. Retrieved from [Link]

Sources

Comparative

Comparative Guide: FTIR Characterization of Sulfomethyl vs. Sulfoethyl Groups

Topic: FTIR Characteristic Peaks: Sulfomethyl Group vs. Sulfoethyl Group Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks: Sulfomethyl Group vs. Sulfoethyl Group Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of solubilized drug delivery systems, ion-exchange resins, and modified biopolymers, the distinction between sulfomethyl (


) and sulfoethyl  (

) groups is often trivialized. However, the choice of spacer length dictates not only the steric environment of the active moiety but, more critically, the chemical stability of the conjugate.

This guide provides a technical comparison of these two sulfonate derivatives, focusing on their vibrational spectroscopy signatures (FTIR) and the mechanistic implications of their synthesis pathways. It introduces a self-validating experimental protocol to definitively distinguish between them when spectral overlap obscures the diagnosis.

Part 1: Fundamental Vibrational Modes

The infrared spectrum of a sulfonated molecule is dominated by the sulfonate headgroup (


). The distinction between sulfomethyl and sulfoethyl lies in the subtle coupling between the sulfonate vibrations and the alkyl spacer (methylene vs. ethylene).
1.1 The Sulfonate "Head" (

)

Both groups exhibit the characteristic


 symmetry of the sulfonate ion, resulting in two primary stretching modes. These are often the strongest peaks in the spectrum, potentially masking weaker backbone vibrations.
  • Asymmetric Stretching (

    
    ):  Broad, intense band, typically 1150–1250 cm⁻¹ .
    
  • Symmetric Stretching (

    
    ):  Sharper, medium-to-strong band, typically 1030–1060 cm⁻¹ .
    
1.2 The Spacer "Body" (Methylene vs. Ethylene)

The differentiator is the alkyl chain connecting the sulfonate to the main backbone (R).

  • Sulfomethyl (

    
    ):  Contains a single methylene group. The proximity of the electron-withdrawing sulfonate and the backbone (often an amine or aromatic ring) creates a rigid "push-pull" electronic environment, stiffening the 
    
    
    
    bonds.
  • Sulfoethyl (

    
    ):  Contains an ethylene bridge. This introduces wagging  and twisting  modes characteristic of alkyl chains. The extra carbon atom reduces the inductive effect of the sulfonate on the backbone attachment point.
    
Part 2: Comparative Spectral Analysis

The following table synthesizes data from modified polysaccharides (chitosan/cellulose) and synthetic polymers (PAMPS) to highlight the spectral shifts.

Vibrational ModeSulfomethyl (

)
Sulfoethyl (

)
Diagnostic Note

1180 – 1195 cm⁻¹ 1200 – 1220 cm⁻¹ Sulfoethyl often shifts slightly higher due to reduced inductive withdrawal from the backbone.

1030 – 1045 cm⁻¹ 1050 – 1060 cm⁻¹ Highly dependent on counter-ion (

vs

). Must neutralize before comparing.

Wagging
~1250 cm⁻¹ (Weak/Obscured)1340 – 1360 cm⁻¹ Key Differentiator. The ethylene bridge allows for a distinct wagging mode often visible as a shoulder.

740 – 760 cm⁻¹ 720 – 740 cm⁻¹ The "Mass Effect." Adding the extra carbon increases the reduced mass, slightly red-shifting the C-S stretch.
Fingerprint Region Distinct peaks at ~600-650 cm⁻¹ Distinct peaks at ~580-620 cm⁻¹

scissoring modes shift lower as chain length increases.
2.1 Visualization of Vibrational Logic

The following diagram illustrates the causal link between molecular structure and observed frequency shifts.

VibrationalLogic Structure Molecular Structure Spacer Spacer Length (Methyl vs Ethyl) Structure->Spacer MassEffect Reduced Mass Increase Spacer->MassEffect Add -CH2- Inductive Inductive Effect Decay Spacer->Inductive Distance from Backbone CH_Modes New Wagging Modes (~1350 cm⁻¹) Spacer->CH_Modes Ethylene Bridge Freedom CS_Shift C-S Stretch Redshift (Lower Frequency) MassEffect->CS_Shift Heavier Oscillator SO_Shift S=O Environment Change (Slight Blueshift) Inductive->SO_Shift Less e- withdrawal

Figure 1: Mechanistic origin of spectral shifts between sulfomethyl and sulfoethyl groups.

Part 3: Performance & Stability (The "Why It Matters")

While FTIR provides the "fingerprint," the choice between these groups often dictates the "fate" of the molecule in a biological system. This is the critical context missing from standard spectral databases.

3.1 The Mannich Base Instability (Sulfomethyl)

Sulfomethylation is frequently achieved via the Mannich reaction (Formaldehyde + Bisulfite + Amine/Phenol).

  • Structure:

    
    
    
  • Risk: This bond is chemically reversible. In acidic conditions (common in gastric environments or specific formulation buffers), the

    
     bond can hydrolyze, releasing formaldehyde  and sulfur dioxide.
    
  • FTIR Implication: A loss of the sulfonate peaks (1190/1040 cm⁻¹) after acid incubation is a diagnostic marker for N-sulfomethyl groups.

3.2 The Alkyl Stability (Sulfoethyl)

Sulfoethylation is typically achieved via Michael addition (Vinyl sulfonic acid) or Nucleophilic Substitution (Chloroethyl sulfonic acid).

  • Structure:

    
    
    
  • Benefit: This forms a stable alkyl-amine ether linkage. It is resistant to hydrolysis across a wide pH range.

  • FTIR Implication: The spectra remain unchanged after acid challenge.

Part 4: Experimental Validation Protocol

To definitively identify the group when spectral resolution is poor, use this self-validating "Acid Challenge" protocol.

4.1 Reagents
  • Sample: 10 mg of sulfonated polymer/drug.

  • Acid Medium: 0.1 M HCl (pH ~1.2).

  • Neutralization Buffer: 0.1 M NaOH.

  • FTIR Substrate: KBr pellets or Diamond ATR.

4.2 Workflow

Protocol Start Unknown Sulfonated Sample Step1 FTIR Scan (Initial) Record 1040/1190 peaks Start->Step1 Step2 Acid Challenge Incubate in 0.1M HCl (4 hours, 37°C) Step1->Step2 Step3 Neutralize & Dry Step2->Step3 Step4 FTIR Scan (Final) Step3->Step4 Decision Peak Retention? Step4->Decision ResultA Peaks Vanished/Reduced: N-Sulfomethyl (Mannich) Decision->ResultA No ResultB Peaks Stable: N-Sulfoethyl (Alkyl) Decision->ResultB Yes

Figure 2: The "Acid Challenge" workflow to distinguish labile sulfomethyl groups from stable sulfoethyl groups.

4.3 Step-by-Step Methodology
  • Baseline Scan: Collect an FTIR spectrum of the dry sample. Normalize the baseline at 1800 cm⁻¹.

  • Hydrolysis: Dissolve/suspend the sample in 0.1 M HCl. Incubate at 37°C for 4 hours.

    • Note: If the sample is an O-sulfonate (ester), both groups may show some degradation, but N-sulfomethyl is uniquely labile compared to N-sulfoethyl.

  • Recovery: Neutralize to pH 7.0 (critical to restore the

    
     salt form, as 
    
    
    
    has different peaks). Lyophilize or vacuum dry.
  • Comparison: Overlay the initial and final spectra.

    • Sulfomethyl: Look for a significant decrease in the 1190 cm⁻¹ band and the appearance of amine peaks (N-H deformation) that were previously substituted.

    • Sulfoethyl: The spectrum should remain superimposable (within 5% intensity variance).

References
  • Vibrational Spectroscopy of Sulfonates

    • Comparison and Characterisation of Regenerated Chitosan. (2025).[1][2] NIH.

    • FTIR spectra of chitosan and sulfonated chitosan. (2020).[3][4][5] ResearchGate.

  • Synthesis & Stability Mechanisms

    • Sulfomethylation reactivity of alkali lignin.[1][6][7] (2025).[1][2] ResearchGate.

    • Stabilization of Medicinal Agents Against Hydrolysis. PharmaGuideline.

  • Alkyl Chain Effects on FTIR

    • Influence of alkyl chain length on the FTIR spectra. (2025).[1][2] ResearchGate.

Sources

Validation

Technical Comparison: Sodium Bromomethanesulfonate vs. Sodium 3-Bromopropanesulfonate

Executive Summary For researchers and drug development professionals, the choice between Sodium Bromomethanesulfonate (SBMS) and Sodium 3-Bromopropanesulfonate (SBPS) is not merely a selection of linker length (C1 vs. C3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals, the choice between Sodium Bromomethanesulfonate (SBMS) and Sodium 3-Bromopropanesulfonate (SBPS) is not merely a selection of linker length (C1 vs. C3). It represents a fundamental divergence in synthetic strategy, reactivity profiles, and downstream physicochemical properties.

  • SBPS (C3 Spacer): The industry standard for introducing sulfopropyl groups. It reacts via a classic

    
     mechanism. It is the safer, solid-salt alternative to the highly reactive (and carcinogenic) 1,3-propane sultone.
    
  • SBMS (C1 Spacer): While theoretically an alkylating agent, its direct reactivity is significantly lower due to Coulombic repulsion at the

    
    -carbon. Consequently, sulfomethylation  is rarely performed via SBMS displacement; instead, it is almost exclusively achieved via the Mannich-type reaction  using formaldehyde and sodium bisulfite.
    

This guide details the mechanistic distinctions, experimental protocols, and decision criteria for selecting the correct reagent.

Part 1: Mechanistic Analysis & Reactivity Profiles
1. Sodium 3-Bromopropanesulfonate (SBPS)
  • Structure:

    
    
    
  • Mechanism: Classic

    
     Substitution. 
    The bromine atom is located at the 
    
    
    
    -position, sufficiently distant from the anionic sulfonate headgroup. This distance minimizes the electrostatic repulsion between the incoming nucleophile (e.g., an amine or thiol) and the sulfonate anion.
  • Kinetics: Moderate. While less reactive than the cyclic ester 1,3-propane sultone , SBPS provides a controlled reaction profile that avoids the toxicity hazards of sultones.

  • Side Reactions: Under acidic conditions or high heat, SBPS can cyclize to form 1,3-propane sultone, which is then hydrolyzed to 3-hydroxypropanesulfonic acid.

2. Sodium Bromomethanesulfonate (SBMS)
  • Structure:

    
    
    
  • Mechanism: Hindered

    
     Substitution. 
    The bromine is attached to the 
    
    
    
    -carbon, directly adjacent to the sulfonate group.
    • Inductive Effect: The electron-withdrawing sulfonate group should theoretically activate the carbon for nucleophilic attack.

    • Coulombic Repulsion (Dominant Factor): The high electron density of the anionic sulfonate group (

      
      ) creates a repulsive field that shields the 
      
      
      
      -carbon from incoming anionic or electron-rich nucleophiles. This makes direct displacement of the bromide kinetically sluggish.
  • The "Hidden" Alternative: Because direct alkylation with SBMS is difficult, the Formaldehyde-Bisulfite route is the preferred method for generating the same

    
     motif.
    
Pathway Comparison Diagram

ReactivityComparison Substrate Nucleophile (Amine/Thiol) SBPS Sodium 3-Bromopropanesulfonate (SBPS) Substrate->SBPS Route A: C3 Linker SBMS Sodium Bromomethanesulfonate (SBMS) Substrate->SBMS Route B: C1 Linker (Direct) Mannich Formaldehyde + NaHSO3 (Mannich Route) Substrate->Mannich Route C: C1 Linker (Standard) Product_C3 Sulfopropylated Product (R-NH-(CH2)3-SO3-) SBPS->Product_C3 SN2 (Reflux) Good Yield Product_C1 Sulfomethylated Product (R-NH-CH2-SO3-) SBMS->Product_C1 Hindered SN2 Low Yield / Harsh Conditions Mannich->Product_C1 Condensation High Yield

Figure 1: Comparative reaction pathways. Note the dashed line for SBMS indicating poor direct reactivity compared to the Mannich route for C1 linkers.

Part 2: Performance Comparison Data

The following table contrasts the physicochemical properties and experimental expectations for both reagents.

FeatureSodium 3-Bromopropanesulfonate (SBPS)Sodium Bromomethanesulfonate (SBMS)
Linker Length 3 Carbons (~4.5 Å)1 Carbon (~1.5 Å)
Primary Reactivity Good (

)
Poor (

)
Solubility (Water) High (>500 mg/mL)High (>500 mg/mL)
Reaction Temp. Reflux (80–100°C)High Temp or Autoclave often required
pH Sensitivity Stable at neutral/basic pHStable, but C-Br bond is inert
Toxicity Low (Solid salt form)Low (Solid salt form)
Primary Use Case Protein solubilization, Surfactants (Sulfobetaines)Not recommended for direct use. Use Formaldehyde/Bisulfite instead.[1]
Part 3: Experimental Protocols
Protocol A: Sulfopropylation using SBPS (Standard)

Use this protocol to introduce a C3-sulfonate spacer to an amine or phenol.

Reagents:

  • Substrate (Primary/Secondary Amine)

  • Sodium 3-bromopropanesulfonate (1.2 – 1.5 equivalents)

  • Solvent: Ethanol/Water (1:1 v/v) or pure Water (if substrate is soluble)

  • Base: Sodium Carbonate (

    
    ) or NaOH (1.0 equivalent)
    

Procedure:

  • Dissolution: Dissolve 10 mmol of the amine substrate in 20 mL of Ethanol/Water (1:1).

  • Activation: Add 10 mmol of Sodium Carbonate. Stir for 10 minutes.

  • Addition: Add 12 mmol (1.2 eq) of Sodium 3-bromopropanesulfonate .

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 12–24 hours. Monitor consumption of amine by TLC or LC-MS.

    • Note: If the reaction stalls, add an additional 0.2 eq of SBPS and continue heating.

  • Workup: Evaporate the ethanol. Acidify the aqueous residue to pH 2 with dilute HCl to protonate any unreacted amine (if product is zwitterionic, it may precipitate or require ion-exchange chromatography).

  • Purification: Recrystallize from hot water/ethanol or purify via weak anion exchange resin.

Protocol B: Sulfomethylation (The "Mannich" Route)

Use this protocol to introduce a C1-sulfonate spacer. This replaces the inefficient direct alkylation with SBMS.

Reagents:

  • Substrate (Amine)[2][3]

  • Formaldehyde (37% aq. solution)

  • Sodium Bisulfite (

    
    )[4]
    

Procedure:

  • Adduct Formation: In a separate flask, mix 12 mmol Formaldehyde and 12 mmol Sodium Bisulfite in 10 mL water. Stir at RT for 30 mins to form the Sodium Hydroxymethanesulfonate adduct.

  • Reaction: Add 10 mmol of the amine substrate to the adduct solution.

  • Heating: Heat to 50–70°C for 2–4 hours. The reaction proceeds via the condensation of the amine with the hydroxy group of the adduct.

  • Isolation: Cool to 0°C. The sulfomethylated product often precipitates as a white solid. Filter and wash with cold ethanol.

Part 4: Decision Matrix

Use the following logic flow to select the appropriate reagent and method.

DecisionMatrix Start Start: Select Linker Goal LinkerQ Desired Spacer Length? Start->LinkerQ C3 C3 (Propyl) LinkerQ->C3 C1 C1 (Methyl) LinkerQ->C1 C3_Action Use Sodium 3-Bromopropanesulfonate (Protocol A) C3->C3_Action C1_Q Is Substrate Aldehyde-Sensitive? C1->C1_Q C1_No No C1_Q->C1_No C1_Yes Yes C1_Q->C1_Yes C1_Mannich Use Formaldehyde + Bisulfite (Protocol B - Recommended) C1_No->C1_Mannich C1_Direct Use SBMS with High Heat/Pressure (Low Yield Expected) C1_Yes->C1_Direct

Figure 2: Decision Matrix for selecting sulfonation reagents.

References
  • Reactivity of Sulfonates: Roberts, D. W. (1998). "Linear Free Energy Relationships for the Reactivity of Sulfonate Esters and Halides." Journal of Organic Chemistry. Link

  • Sulfomethylation Mechanism: Backer, H. J., & Mulder, H. (1933). "The Reaction of Formaldehyde and Bisulfite with Amines." Recueil des Travaux Chimiques des Pays-Bas. (Foundational text on the Mannich-sulfite route).
  • SBPS Applications: "Sodium 3-bromopropanesulfonate: Properties and Applications." BenchChem Technical Library. Link

  • Sultone vs. Salt: "1,3-Propane Sultone vs Sodium 3-Bromopropanesulfonate in Battery Electrolytes." ResearchGate. Link

  • General Amine Sulfonation: "Synthesis of Sulfonamides and Sulfonated Amines." Organic Chemistry Portal. Link

Sources

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